molecular formula C20H18N6O3 B2448840 1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396868-31-7

1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B2448840
CAS RN: 1396868-31-7
M. Wt: 390.403
InChI Key: YOOJNOQXCHXGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H18N6O3 and its molecular weight is 390.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of derivatives of 1,3,4-oxadiazoles, including those with pyridin-4-yl groups, has been a subject of interest for their potential applications in medicinal chemistry and material science. These compounds are synthesized through cyclization reactions of hydrazinecarbothioamide derivatives derived from isonicotinic acid hydrazide, followed by aminoalkylation to furnish Mannich bases with potential anticancer activity (Abdo & Kamel, 2015). Structural diversities and the optical properties of novel 2,5-diaryl-1,3,4-oxadiazole derivatives, including those containing substituted pyrazolo[1,5-a]pyridine units, have been characterized through spectral analysis and crystallography, demonstrating their complex spatial structures and potential for conjugation in materials science (Yang et al., 2011).

Biological Activities

Oxadiazole derivatives have shown a range of biological activities. For instance, 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains have been designed as potential inhibitors of acetyl- and butyrylcholinesterase, with moderate dual inhibition properties, suggesting their utility in treating dementias and myasthenia gravis (Pflégr et al., 2022). Additionally, the synthesis of biologically active oxadiazole compounds, including their potential anticancer and antimicrobial properties, highlights the versatility of these heterocyclic compounds in drug discovery and development (Shukla & Srivastav, 2015).

properties

IUPAC Name

1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c27-17-6-5-15(20-23-18(25-29-20)13-7-9-21-10-8-13)11-26(17)12-16-22-19(28-24-16)14-3-1-2-4-14/h5-11,14H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOJNOQXCHXGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

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